2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining pyridine, pyrimidine, and triazole rings, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to form an intermediate compound . This intermediate is then subjected to further reactions to construct the final heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating fibrosis and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases and transforming growth factor-beta (TGF-β). By inhibiting these targets, the compound can reduce collagen synthesis and deposition, making it effective in treating fibrotic conditions .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors (FGFRs).
Uniqueness
2-pyridin-3-yl-7-(pyridin-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its unique combination of pyridine, pyrimidine, and triazole rings, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-pyridin-3-yl-11-(pyridin-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7O/c27-18-15-11-22-19-23-17(13-4-3-7-20-10-13)24-26(19)16(15)6-9-25(18)12-14-5-1-2-8-21-14/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLILFQBUHUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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